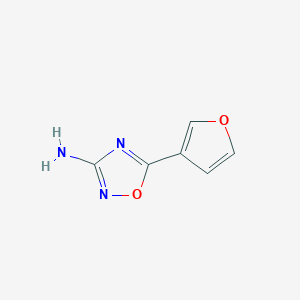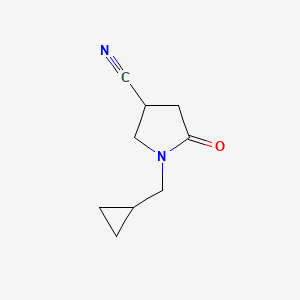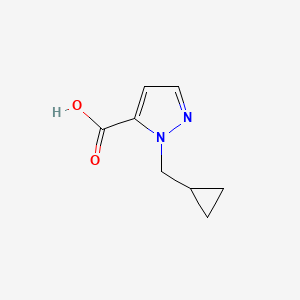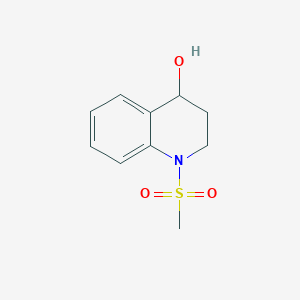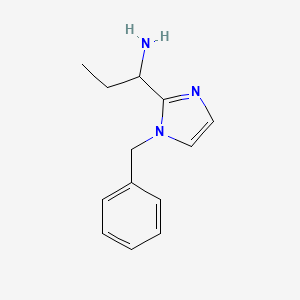
1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine is a chemical compound that features an imidazole ring substituted with a benzyl group and a propan-1-amine chain Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to the compound
Mécanisme D'action
Target of Action
The compound 1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine is an imidazole derivative . Imidazole derivatives have been found to interact with a broad range of biological targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on the specific derivative and its target. For example, some imidazole derivatives have been found to block signal reception at the level of certain receptors, leading to a reduced transcription of specific genes . .
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways, depending on their specific targets and modes of action. For example, some imidazole derivatives have been found to inhibit tubulin polymerization . .
Result of Action
The results of the action of imidazole derivatives can vary widely depending on their specific targets and modes of action. For example, some imidazole derivatives have been found to induce apoptosis in certain cell types . .
Analyse Biochimique
Biochemical Properties
1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine plays a significant role in biochemical reactions, particularly those involving enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is crucial for drug metabolism. The compound can act as an inhibitor or activator of these enzymes, thereby influencing the metabolic pathways of various substrates. Additionally, this compound interacts with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors, leading to changes in cellular metabolism and function. For instance, this compound has been found to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular events. This binding can lead to the activation or inhibition of enzymes, such as kinases and phosphatases, which play a pivotal role in cellular signaling. Furthermore, this compound can influence gene expression by interacting with transcription factors, thereby altering the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can diminish over time due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain physiological processes, such as immune response and metabolic activity. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites. These metabolites can then be excreted from the body through the kidneys. The compound’s involvement in these pathways can influence metabolic flux and alter the levels of key metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, the compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its effects. The distribution of this compound within the body can influence its overall activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments within the cell through targeting signals and post-translational modifications. For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it can be targeted to the mitochondria, where it can influence cellular energy production and apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine typically involves the following steps:
-
Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds via the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
-
Benzylation: : The imidazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This step introduces the benzyl group to the imidazole ring.
-
Introduction of the Propan-1-amine Chain: : The final step involves the alkylation of the benzylated imidazole with 1-bromo-3-chloropropane in the presence of a base such as sodium hydride. This reaction introduces the propan-1-amine chain to the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the amine group, converting it to a corresponding imine or nitrile.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can reduce the imine or nitrile groups back to amines.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the amine group can be substituted with other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, basic or neutral conditions.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Amines.
Substitution: Halogenated or alkoxylated derivatives.
Applications De Recherche Scientifique
1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine has several scientific research applications:
-
Chemistry: : It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties .
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases .
-
Industry: : It is used in the development of functional materials, such as dyes for solar cells and other optical applications .
Comparaison Avec Des Composés Similaires
1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine can be compared with other imidazole derivatives:
1-benzyl-1H-imidazole: Lacks the propan-1-amine chain, which may reduce its versatility in chemical reactions and biological activities.
1-(1H-imidazol-1-yl)propan-1-amine: Lacks the benzyl group, which may affect its binding affinity to molecular targets and its overall biological activity.
1-benzyl-2-(substituted thio)-1H-imidazole: Contains a substituted thio group, which may impart different chemical and biological properties compared to the propan-1-amine chain.
Propriétés
IUPAC Name |
1-(1-benzylimidazol-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-12(14)13-15-8-9-16(13)10-11-6-4-3-5-7-11/h3-9,12H,2,10,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKIHBPQBBAGMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=CN1CC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
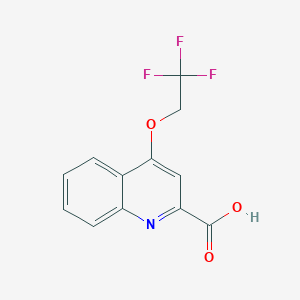
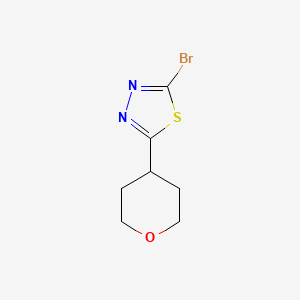
![2-Bromo-5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B1374063.png)
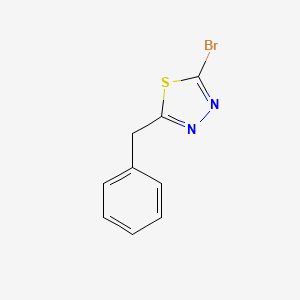
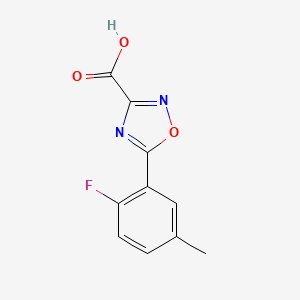

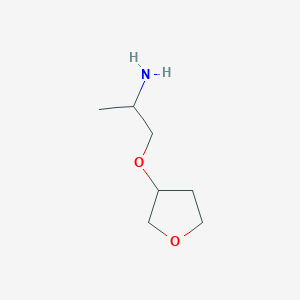

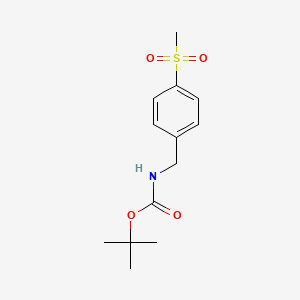
![3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1374071.png)
